REACTION_SMILES
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[CH:14](=[O:15])[NH2:16].[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([OH:8])[cH:9][cH:10]1)[C:11]([OH:12])=[O:13]>>[NH:1]([CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([OH:8])[cH:9][cH:10]1)[C:11]([OH:12])=[O:13])[CH:14]=[O:15]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC=O
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Name
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NC(Cc1ccc(O)cc1)C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(Cc1ccc(O)cc1)C(=O)O
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Name
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Type
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product
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Smiles
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O=CNC(Cc1ccc(O)cc1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH:14](=[O:15])[NH2:16].[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([OH:8])[cH:9][cH:10]1)[C:11]([OH:12])=[O:13]>>[NH:1]([CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([OH:8])[cH:9][cH:10]1)[C:11]([OH:12])=[O:13])[CH:14]=[O:15]
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC=O
|
Name
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(Cc1ccc(O)cc1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=CNC(Cc1ccc(O)cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |